

structural domains of the gp130 receptor

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An In-depth Technical Guide to the Structural Domains of the gp130 Receptor

Abstract

Glycoprotein 130 (gp130, also known as IL6ST or CD130) is a ubiquitously expressed transmembrane protein that serves as the common signal transducing receptor subunit for the interleukin-6 (IL-6) family of cytokines.[1][2][3] This family, which includes IL-6, IL-11, leukemia inhibitory factor (LIF), and oncostatin M (OSM), is involved in a vast array of biological processes, including immune responses, hematopoiesis, inflammation, and embryonic development.[4][5] The modular architecture of gp130, comprising distinct extracellular, transmembrane, and intracellular domains, is fundamental to its ability to recognize diverse cytokines and initiate multiple downstream signaling cascades. Dysregulation of gp130-mediated signaling is implicated in numerous diseases, such as inflammatory conditions and cancer, making it a critical target for therapeutic development.[4][6] This guide provides a detailed examination of the structural domains of the gp130 receptor, the signaling pathways they govern, and the experimental methodologies used for their characterization.

Structural Domains of gp130

The gp130 protein is a type I transmembrane receptor with a multi-domain architecture crucial for its function. It consists of an N-terminal extracellular region, a single-pass transmembrane helix, and a C-terminal intracellular region that lacks intrinsic kinase activity.[1][7]

Extracellular Domain (ECD)

The ectodomain of gp130 is responsible for cytokine interaction and the assembly of the signaling complex.^{[4][8]} It is composed of six distinct domains, designated D1 through D6, which form an elongated, C-shaped structure.^{[4][9]}

- **D1 (Immunoglobulin-like Domain):** The N-terminal domain (D1) is an Ig-like domain.^{[4][8][10]} This domain is critical for forming higher-order receptor complexes. For cytokines like IL-6 and IL-11, the D1 domain mediates the dimerization of two cytokine-receptor sub-complexes, a crucial step for signal initiation.^{[10][11]}
- **D2-D3 (Cytokine Homology Region - CHR):** This two-domain module constitutes the primary cytokine-binding region.^{[4][8][12]} The CHR features a characteristic fold of the cytokine receptor superfamily, including a conserved WSXWS motif in the D3 domain that is essential for correct protein folding and ligand binding.^{[1][2]} The interface between D2 and D3 forms a specific pocket that recognizes and binds to the "site II" epitope on the cytokine.^[12]
- **D4-D6 (Fibronectin Type III-like Domains):** The three membrane-proximal domains are FNIII-like domains.^{[4][7][10]} These domains act as a rigid stalk, connecting the cytokine-binding module to the cell membrane. Mutagenesis studies have confirmed that these domains are essential for signal transduction.^[4] They create a specific angle, positioning the transmembrane and intracellular domains of the dimerized receptors in close proximity, which is a prerequisite for the activation of associated Janus kinases (JAKs).^{[4][8][9][13]}

Transmembrane Domain (TMD)

The transmembrane domain is a single alpha-helical segment that anchors the gp130 receptor in the cell membrane.^[7] Beyond its structural role, the TMD is necessary for efficient signal transduction and influences the interaction with specific members of the Janus kinase family.^[14]

Intracellular Domain (ICD)

The cytoplasmic domain of gp130 lacks enzymatic activity but is rich in motifs that serve as docking sites for intracellular signaling proteins.^{[1][15]}

- **Box1/Box2 Motifs:** Located in the membrane-proximal region of the ICD, these conserved proline-rich motifs are essential for the constitutive association with Janus kinases (JAK1, JAK2, and Tyk2).^{[16][17]}

- Tyrosine-based Signaling Motifs: The distal region of the ICD contains several tyrosine residues that, upon phosphorylation by activated JAKs, become docking sites for SH2 domain-containing proteins.[\[3\]](#)[\[18\]](#)
 - Tyrosine 759 (Y759): This residue (Y757 in murine gp130) is a critical regulatory site. When phosphorylated, it recruits the SH2 domain-containing tyrosine phosphatase 2 (SHP2) and the Suppressor of Cytokine Signaling 3 (SOCS3).[\[17\]](#)[\[19\]](#)[\[20\]](#) SHP2 recruitment links gp130 to the Ras-MAPK pathway, while SOCS3 provides a negative feedback signal by inhibiting JAK activity.[\[15\]](#)[\[19\]](#)
 - STAT3 Docking Sites: Four C-terminal tyrosine residues (Y767, Y814, Y905, and Y915 in human gp130) within YXXQ motifs serve as specific docking sites for the Signal Transducer and Activator of Transcription 3 (STAT3).[\[2\]](#)[\[16\]](#)[\[17\]](#)

Quantitative Analysis of gp130 Domains and Interactions

Quantitative data provides precise insights into the structure and function of the gp130 receptor. The following tables summarize key numerical data related to its domains and binding interactions.

Table 1: Approximate Amino Acid Boundaries of Human gp130 Domains (UniProt: P40189)

| Domain/Region | Start Residue | End Residue | Description |
|----------------|---------------|-------------|--|
| Signal Peptide | 1 | 22 | Cleaved upon protein maturation |
| Extracellular | 23 | 619 | Ligand binding and complex assembly |
| D1 (Ig-like) | 23 | 119 | Mediates receptor dimerization |
| D2 (FNIII) | 120 | 216 | Part of Cytokine Homology Region (CHR) |
| D3 (FNIII) | 217 | 319 | Part of CHR, contains WSXWS motif |
| D4 (FNIII) | 320 | 415 | Membrane-proximal stalk |
| D5 (FNIII) | 416 | 515 | Membrane-proximal stalk |
| D6 (FNIII) | 516 | 606 | Membrane-proximal stalk |
| Transmembrane | 620 | 641 | Membrane-anchoring helix |
| Cytoplasmic | 642 | 918 | Signal transduction |

Table 2: Intracellular Tyrosine Sites and Their Binding Partners

| Tyrosine Residue (Human) | Motif | Primary Binding Partner(s) | Key Function |
|--------------------------|-------|----------------------------|---|
| Y759 | pYVNV | SHP2, SOCS3 | MAPK pathway activation, Negative feedback regulation[15][19][20] |
| Y767 | pYXXQ | STAT3 | JAK/STAT pathway activation[16][17] |
| Y814 | pYXXQ | STAT3 | JAK/STAT pathway activation[16][17] |
| Y905 | pYXXQ | STAT3 | JAK/STAT pathway activation[16][17] |
| Y915 | pYXXQ | STAT3 | JAK/STAT pathway activation[16][17] |

Table 3: Representative Binding Affinities in the IL-11 Signaling Complex

Data obtained via Isothermal Titration Calorimetry (ITC) for the human IL-11 system.[21]

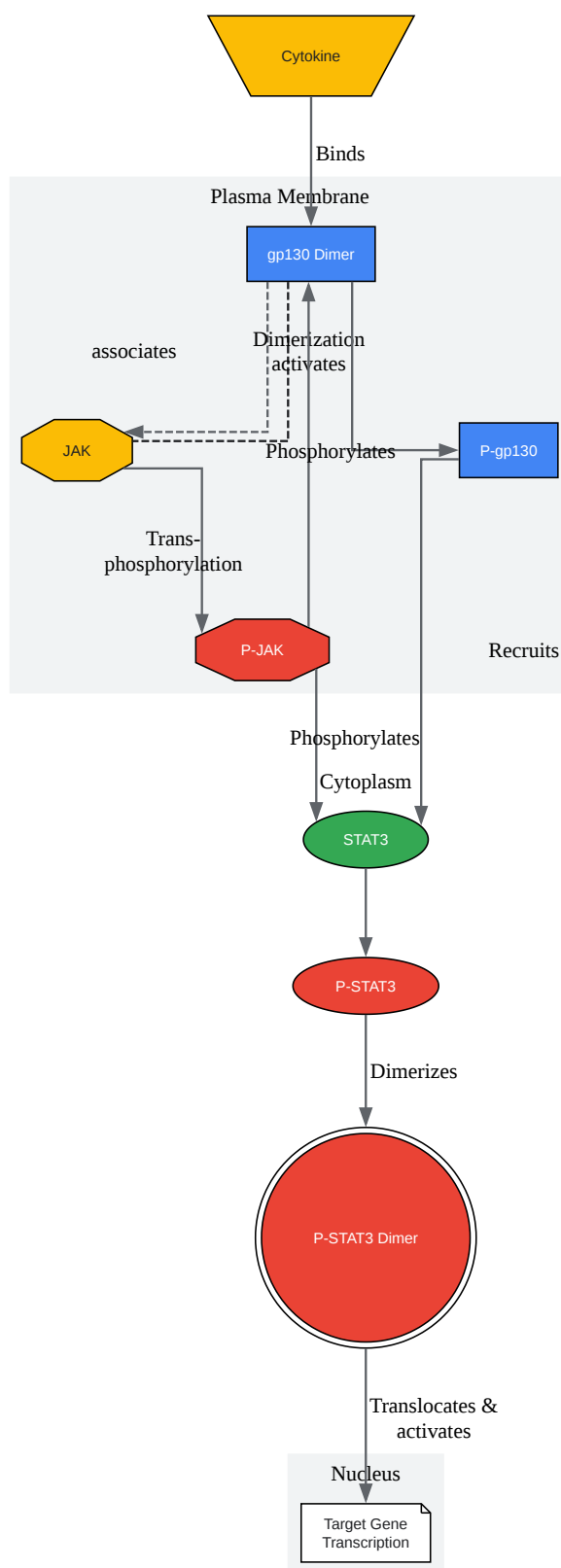
| Interacting Components | Measured Parameter | Value |
|---|----------------------------|------------------|
| (IL-11 / IL-11R α) + gp130D2-D3 | Dissociation Constant (KD) | 380 \pm 190 nM |
| (IL-11 / IL-11R α) + gp130D1-D3 | Dissociation Constant (KD) | 3 \pm 2 nM |

Signaling Pathways Mediated by gp130

Upon cytokine binding and receptor dimerization, the intracellular domains of gp130 initiate several key signaling cascades.

The JAK/STAT Pathway

The canonical pathway activated by gp130 is the JAK/STAT pathway.[18][22] Ligand-induced dimerization brings the receptor-associated JAKs into close proximity, allowing them to transphosphorylate and activate each other.[23][24] The activated JAKs then phosphorylate the C-terminal tyrosine residues on gp130.[16] These phosphotyrosines (Y767, Y814, Y905, Y915) serve as docking sites for the SH2 domains of STAT3.[16][17] Once recruited, STAT3 is phosphorylated by the JAKs, leading to its dimerization, translocation to the nucleus, and subsequent regulation of target gene expression.[18][24]



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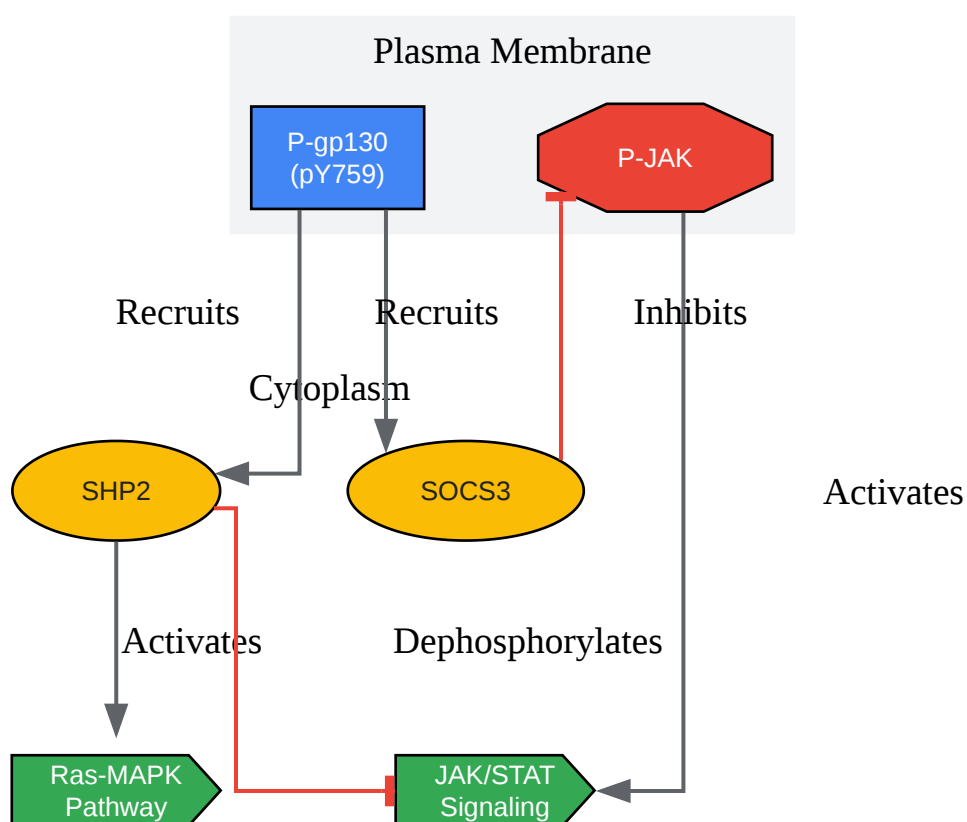
Figure 1. The gp130-mediated JAK/STAT signaling pathway.

The SHP2-Ras-MAPK Pathway

Activation of gp130 also triggers the Ras-mitogen-activated protein kinase (MAPK) cascade.[5] This is mediated by the phosphorylation of Y759 in the gp130 intracellular domain.[16] The phosphorylated Y759 serves as a docking site for the phosphatase SHP2.[17][19] Upon binding, SHP2 becomes activated and links the receptor complex to the Ras/ERK signaling pathway, promoting cellular proliferation and differentiation.[2][5]

Negative Regulation of gp130 Signaling

To prevent excessive signaling, gp130 activity is tightly controlled by negative feedback mechanisms. The primary inhibitor is SOCS3, which is a STAT3 target gene.[19] SOCS3 is recruited to the same phosphotyrosine site (Y759) as SHP2.[15][20] Once bound, SOCS3 directly inhibits the kinase activity of associated JAKs, effectively terminating the signal.[2] SHP2, through its phosphatase activity, also contributes to signal attenuation by dephosphorylating the receptor or JAKs.[2]



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Figure 2. SHP2/MAPK activation and SOCS3-mediated negative regulation.

Experimental Methodologies

The study of gp130 structural domains and their functions relies on a combination of structural biology, biophysical, and cell-based techniques.

Structural Determination by X-ray Crystallography

X-ray crystallography is a primary method for determining the high-resolution, three-dimensional structure of gp130 domains.[1][5][12][20]

Protocol Outline:

- **Protein Expression and Purification:** The gene encoding the gp130 domain(s) of interest (e.g., D1-D6 ectodomain) is cloned into an expression vector and expressed in a suitable host system (e.g., insect or mammalian cells).[3][15] The protein is then purified to homogeneity using chromatography techniques like affinity and size-exclusion chromatography.[1]
- **Crystallization:** The purified protein is subjected to high-throughput screening of various buffer, salt, and precipitant conditions to find conditions that promote the formation of well-ordered crystals.[1][13]
- **Data Collection:** Crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction patterns are recorded.[12][20]
- **Structure Solution and Refinement:** The diffraction data is processed to calculate an electron density map.[1] A molecular model of the protein is built into this map and refined to achieve the best fit with the experimental data, yielding an atomic-resolution structure.[1]



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Figure 3. General workflow for protein structure determination.

Analysis of Protein Interactions by Co-Immunoprecipitation (Co-IP)

Co-IP is used to identify and confirm interactions between gp130 and its binding partners (e.g., JAKs, SHP2) within a cellular context.[\[6\]](#)[\[23\]](#)

Protocol Outline:

- **Cell Lysis:** Cells expressing the proteins of interest are harvested and lysed using a gentle, non-denaturing buffer to preserve protein-protein interactions.[\[23\]](#)[\[24\]](#) The lysate is cleared by centrifugation to remove insoluble debris.[\[23\]](#)
- **Immunoprecipitation:** An antibody specific to the "bait" protein (e.g., gp130) is added to the cell lysate and incubated to form an antigen-antibody complex.[\[9\]](#)[\[23\]](#)
- **Complex Capture:** Protein A/G-conjugated agarose or magnetic beads are added to the lysate. These beads bind to the antibody, capturing the entire protein complex.[\[23\]](#)[\[24\]](#)
- **Washing:** The beads are washed several times with buffer to remove non-specifically bound proteins.[\[9\]](#)
- **Elution and Detection:** The captured proteins are eluted from the beads, separated by SDS-PAGE, and the "prey" protein (e.g., JAK1 or SHP2) is detected by Western blotting with a specific antibody.[\[9\]](#)

Quantifying Binding Affinity by Isothermal Titration Calorimetry (ITC)

ITC is a biophysical technique that directly measures the heat released or absorbed during a binding event, allowing for the precise determination of binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).[\[7\]](#)

Protocol Outline:

- **Sample Preparation:** The purified macromolecule (e.g., gp130 ectodomain) and the ligand (e.g., a cytokine complex) are prepared in an identical, precisely matched buffer to minimize

heats of dilution.

- **Instrument Setup:** The macromolecule solution is loaded into the sample cell of the calorimeter, and the ligand solution is loaded into a computer-controlled titration syringe.[\[4\]](#)
[\[18\]](#)
- **Titration:** A series of small, precise injections of the ligand are made into the sample cell.[\[18\]](#) The instrument measures the minute temperature changes that occur upon binding after each injection.
- **Data Analysis:** The heat change per injection is plotted against the molar ratio of ligand to macromolecule. This binding isotherm is then fitted to a binding model to extract the thermodynamic parameters (K_D , n , ΔH).[\[18\]](#)

Measuring Signaling Activity with STAT3 Reporter Assays

Luciferase reporter assays are used to quantify the transcriptional activity of the STAT3 pathway in response to gp130 activation.[\[10\]](#)[\[19\]](#)

Protocol Outline:

- **Cell Transfection:** A suitable cell line (e.g., HEK293) is co-transfected with two plasmids: a reporter plasmid containing the firefly luciferase gene under the control of a STAT3-responsive promoter, and a control plasmid with a constitutively expressed Renilla luciferase gene (for normalization).[\[16\]](#)[\[19\]](#)
- **Cell Stimulation:** After an incubation period to allow for plasmid expression, the cells are treated with a gp130-activating cytokine (e.g., IL-6) or a potential inhibitor.[\[10\]](#)[\[19\]](#)
- **Cell Lysis and Luminescence Measurement:** The cells are lysed, and specific substrates for both firefly and Renilla luciferase are added.[\[16\]](#)[\[19\]](#) The light produced by each reaction is measured using a luminometer.
- **Data Normalization:** The firefly luciferase activity (representing STAT3 activity) is normalized to the Renilla luciferase activity to control for variations in cell number and transfection

efficiency. The fold-change in activity relative to an unstimulated control is then calculated.

[16]

Conclusion and Therapeutic Implications

The gp130 receptor's intricate domain structure is the key to its functional versatility, enabling it to mediate the diverse and sometimes contradictory signals of the IL-6 cytokine family. A detailed understanding of how each domain contributes to ligand binding, receptor assembly, and the recruitment of specific intracellular signaling molecules is paramount. This knowledge provides a structural and mechanistic foundation for the rational design of therapeutics. By targeting specific domains or interfaces—for example, with monoclonal antibodies or small molecules—it is possible to selectively block or modulate gp130 signaling pathways, offering promising strategies for the treatment of cancers, autoimmune disorders, and other inflammatory diseases.

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